molecular formula C19H18N4O B13845929 3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine

3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine

Cat. No.: B13845929
M. Wt: 318.4 g/mol
InChI Key: KTGZHJWTKLQHBK-UHFFFAOYSA-N
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Description

3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a furo[3,2-b]pyridine core, a tert-butylphenyl group, and a triazolyl moiety. Its distinct chemical architecture makes it a valuable candidate for studies in coordination chemistry, catalysis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine typically involves a multi-step process. One common method includes the following steps:

    Formation of the furo[3,2-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a furan precursor under acidic or basic conditions.

    Introduction of the tert-butylphenyl group: This step often involves a Friedel-Crafts alkylation reaction where the furo[3,2-b]pyridine core is reacted with tert-butylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the triazolyl moiety: This is typically done using a click chemistry approach, where an azide derivative of the furo[3,2-b]pyridine is reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for large-scale production, and employing purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available within its structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced analogs with fewer double bonds or aromatic rings.

Scientific Research Applications

3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine is unique due to its combination of a furo[3,2-b]pyridine core, a tert-butylphenyl group, and a triazolyl moiety.

Properties

Molecular Formula

C19H18N4O

Molecular Weight

318.4 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine

InChI

InChI=1S/C19H18N4O/c1-19(2,3)13-6-4-12(5-7-13)14-11-24-17-9-8-15(21-18(14)17)16-10-20-23-22-16/h4-11H,1-3H3,(H,20,22,23)

InChI Key

KTGZHJWTKLQHBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=COC3=C2N=C(C=C3)C4=NNN=C4

Origin of Product

United States

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